molecular formula C15H18N2O4 B3012621 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1798041-48-1

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B3012621
CAS RN: 1798041-48-1
M. Wt: 290.319
InChI Key: USHDFMAACCOZRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related carboxamide derivatives is described in the papers. For instance, a method for synthesizing 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides is developed by reacting 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide with aryl isocyanates in the presence of sodium hydride . Although the target compound is not a naphthyridine derivative, the methodology involving the reaction of chloropyridine derivatives with isocyanates could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the target compound would likely exhibit hydrogen bonding due to the presence of the carboxamide group, as seen in the novel carboxamide-pyridine N-oxide synthon . The pyridinone part of the molecule could contribute to the formation of hydrogen bonds and possibly engage in π-π stacking interactions, which could be relevant for its potential use in crystal engineering or pharmaceutical applications.

Chemical Reactions Analysis

The papers describe various chemical reactions involving carboxamide derivatives. For example, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening in the presence of trifluoroacetic acid . Although the target compound does not contain a pyrrolidine ring, the reactivity of the carboxamide group under acidic conditions could be similar. The presence of a hydroxy group in the target compound also suggests potential for oxidation and formation of other derivatives, as seen with 4-hydroxypyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related structures. Carboxamide derivatives often have moderate yields and can exhibit a range of activities, such as antioxidant properties . The presence of substituents like chloro, hydroxyl, and amino groups can significantly influence the antioxidant activity of these compounds. The target compound's furan ring could also contribute to its reactivity and potential biological activity. The synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their esters, which showed antianaphylactic activity, indicates that the pyridine moiety in the target compound could be crucial for its biological properties .

properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-10-7-13(11(2)21-10)15(20)16-8-12(18)9-17-6-4-3-5-14(17)19/h3-7,12,18H,8-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHDFMAACCOZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(CN2C=CC=CC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2,5-dimethylfuran-3-carboxamide

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